1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 1449135-43-6
VCID: VC2725455
InChI: InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Molecular Formula: C17H21BN2O5S
Molecular Weight: 376.2 g/mol

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione

CAS No.: 1449135-43-6

Cat. No.: VC2725455

Molecular Formula: C17H21BN2O5S

Molecular Weight: 376.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione - 1449135-43-6

Specification

CAS No. 1449135-43-6
Molecular Formula C17H21BN2O5S
Molecular Weight 376.2 g/mol
IUPAC Name 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3
Standard InChI Key ACWASRSLONUFLW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Fundamental Properties

1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione is identified by the CAS registry number 1449135-43-6 . This complex organic compound combines several important structural features that contribute to its chemical behavior. The compound is characterized by its molecular formula C₁₇H₂₁BN₂O₅S with a molecular weight of 376.2 g/mol .

The compound is also known by several synonyms, including:

  • 1,3-dimethyl-5-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene}-1,3-diazinane-2,4,6-trione

  • 2-(1,3-Dimethyl-2,4,6-trioxohexahydropyrimidin-5-ylidenemethyl)thiophene-5-boronic acid pinacol ester

  • 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thienyl]methylene]-

Table 1 summarizes the key identification and structural parameters of the compound:

ParameterValue
CAS Number1449135-43-6
Molecular FormulaC₁₇H₂₁BN₂O₅S
Molecular Weight376.2 g/mol
IUPAC Name1,3-dimethyl-5-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChIInChI=1S/C17H21BN2O5S/c1-16(2)17(3,4)25-18(24-16)12-8-7-10(26-12)9-11-13(21)19(5)15(23)20(6)14(11)22/h7-9H,1-6H3
Standard InChIKeyACWASRSLONUFLW-UHFFFAOYSA-N
PubChem Compound ID71306514

Structural Characteristics

The compound features a complex architecture consisting of several key structural components that contribute to its chemical behavior and potential applications. Understanding these structural elements is essential for predicting reactivity and designing appropriate synthesis strategies.

Core Structural Elements

The molecule is built around a pyrimidinetrione core, which consists of a six-membered ring containing nitrogen atoms and multiple carbonyl groups . This heterocyclic base structure is modified with several functional groups:

  • Two methyl substituents attached to nitrogen atoms in the pyrimidine ring, enhancing the compound's lipophilicity and potentially influencing its biological activity .

  • A thienyl (thiophene) group, which introduces a sulfur-containing five-membered aromatic ring that contributes to the electronic properties and reactivity of the molecule .

  • A methylene bridge connecting the thiophene and pyrimidine moieties.

  • A boron-containing moiety in the form of a tetramethyl-1,3,2-dioxaborolane group attached to the thiophene ring .

The presence of the boronic ester functionality (dioxaborolane) is particularly significant as it provides a reactive site for potential cross-coupling reactions and other synthetic transformations . The combination of these structural elements creates a molecule with unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

Physical Properties

Based on available data, the compound is characterized as having the following physical properties:

Table 2: Physical Properties

PropertyValue
AppearanceLiquid (according to some sources) or powder
Assay99.0% (typical purity for research-grade material)
SolubilityInformation limited in available data
Melting PointInformation not available in current literature

Chemical Properties

The chemical reactivity of 1,3-Dimethyl-5-[5-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-thiophen-2-ylmethylene]-pyrimidine-2,4,6-trione is largely determined by its functional groups. The boronic ester group (dioxaborolane) is particularly significant, as it can participate in various cross-coupling reactions, making the compound valuable in organic synthesis. The pyrimidinetrione core also contributes to the compound's reactivity profile, with potential for interactions through its carbonyl groups and nitrogen atoms.

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